

# A Comparative Guide to the Test-Retest Reliability of **[11C]PHNO** Binding Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **[11C]Phno**

Cat. No.: **B1236458**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the test-retest reliability of **[11C]PHNO**, a key radioligand for imaging dopamine D2/D3 receptors, with other common alternatives. The data presented is compiled from peer-reviewed studies to support informed decisions in clinical and research settings.

## Introduction to **[11C]PHNO** and its Alternatives

--INVALID-LINK---PHNO is an agonist radioligand used in positron emission tomography (PET) to study dopamine D2 and D3 receptors in the human brain. As an agonist, it is particularly valuable for investigating the high-affinity state of these receptors and for amplifying the signal in studies of dopamine release.<sup>[1]</sup> Alternative radioligands commonly used for imaging the dopamine D2/D3 system include the antagonist **[11C]raclopride** and other agonists like **[11C]MNPA** and **[11C]NPA**. The choice of radioligand can significantly impact the reliability and interpretation of PET imaging results. This guide focuses on the test-retest reliability of **[11C]PHNO** and provides a comparative analysis against these alternatives.

## Quantitative Comparison of Test-Retest Reliability

The following tables summarize the test-retest variability (TRV) and intraclass correlation coefficients (ICC) for **[11C]PHNO** and its alternatives. Lower TRV and higher ICC values indicate greater reliability.

Table 1: Test-Retest Reliability of **[11C]PHNO** Binding Potential (BPND)

| Brain Region     | Test-Retest Variability (%)                                                                            | Intraclass Correlation Coefficient (ICC)             | Study Notes                                                                                                                                                                                     |
|------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| D2-rich Regions  |                                                                                                        |                                                      |                                                                                                                                                                                                 |
| Caudate          | 9% <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     | 0.88 (Equilibrium) / 0.82 (SRTM) <a href="#">[6]</a> | Within-day study, 5.4 ± 0.7 h interval <a href="#">[3]</a> <a href="#">[4]</a><br><a href="#">[5]</a> . Bolus plus constant infusion paradigm also shows good reliability <a href="#">[6]</a> . |
| Putamen          | 9% <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     | 0.88 (Equilibrium) / 0.82 (SRTM) <a href="#">[6]</a> | Within-day study, 5.4 ± 0.7 h interval <a href="#">[3]</a> <a href="#">[4]</a><br><a href="#">[5]</a> . Bolus plus constant infusion paradigm also shows good reliability <a href="#">[6]</a> . |
| D3-rich Regions  |                                                                                                        |                                                      |                                                                                                                                                                                                 |
| Pallidum         | 6% <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                         | -                                                    | Variability is noted to be low in this region <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> .                                                                                     |
| Ventral Striatum | 3% (90-min scan) <a href="#">[7]</a>                                                                   | > 0.88 (90-min scan) <a href="#">[7]</a>             | A 90-minute scan with a whole-body PET system shows excellent reliability <a href="#">[7]</a> .                                                                                                 |
| Substantia Nigra | 19% <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> , 7% (90-min scan) <a href="#">[7]</a> | > 0.88 (90-min scan) <a href="#">[7]</a>             | Higher variability in some studies <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> , but improved with newer systems and optimized scan times <a href="#">[7]</a> .                 |
| Thalamus         | 14% <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                        | -                                                    | Moderate variability observed.                                                                                                                                                                  |

---

|              |                                                                 |   |                              |
|--------------|-----------------------------------------------------------------|---|------------------------------|
| Hypothalamus | 21% <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> | - | Higher variability observed. |
|--------------|-----------------------------------------------------------------|---|------------------------------|

---

Table 2: Comparative Test-Retest Reliability of Alternative D2/D3 Radioligands

| <b>Radioactive Ligand</b> | <b>Brain Region</b> | <b>Test-Retest Variability (%)</b>                                        | <b>Intraclass Correlation Coefficient (ICC)</b>                   | <b>Study Notes</b>                                                                |
|---------------------------|---------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| [11C]raclopride           | Caudate             | 4.5% <a href="#">[2]</a> <a href="#">[7]</a>                              | 0.82 <a href="#">[2]</a> <a href="#">[7]</a>                      | Generally shows very good to excellent reliability in the striatum.               |
| Putamen                   |                     | 3.9% <a href="#">[2]</a> <a href="#">[7]</a> , 4-7% <a href="#">[3]</a>   | 0.83 <a href="#">[2]</a> <a href="#">[7]</a>                      | Considered a highly reliable tracer for striatal D2/3 receptor imaging.           |
| Ventral Striatum          |                     | 3.9% <a href="#">[2]</a> <a href="#">[7]</a>                              | 0.82 <a href="#">[2]</a> <a href="#">[7]</a>                      | Good reliability in this D3-rich area.                                            |
| Thalamus                  |                     | 3.7% <a href="#">[2]</a> <a href="#">[7]</a> , 17% <a href="#">[3]</a>    | 0.92 <a href="#">[2]</a> <a href="#">[7]</a>                      | Good reliability reported in some studies, though others show higher variability. |
| Cortical Regions          |                     | 6.1% - 13.1% <a href="#">[2]</a> , 13-59% <a href="#">[3]</a>             | -                                                                 | Moderate to poor reliability in extrastriatal regions with low receptor density.  |
| [11C]MNPA                 | Caudate             | 5.30 ± 3.96% <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> | 0.72 <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> | Demonstrates reliable measurements in the caudate.                                |

---

|         |                                             |                            |                                                                     |
|---------|---------------------------------------------|----------------------------|---------------------------------------------------------------------|
| Putamen | $12.3 \pm 7.95\%$ <sup>[8]</sup><br>[9][10] | 0.82 <sup>[8][9][10]</sup> | Higher variability<br>in the putamen<br>compared to the<br>caudate. |
|---------|---------------------------------------------|----------------------------|---------------------------------------------------------------------|

---

## Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. The following sections outline typical experimental protocols for test-retest PET studies with these radioligands.

### [<sup>11</sup>C]PHNO Test-Retest Protocol

A representative experimental workflow for a [<sup>11</sup>C]PHNO test-retest study is illustrated in the diagram below.

Experimental Workflow for **[<sup>11</sup>C]PHNO** Test-Retest PET Study

[Click to download full resolution via product page](#)

*A typical workflow for a **[<sup>11</sup>C]PHNO** test-retest PET study.*

### Key Methodological Details for **[11C]PHNO** Studies:

- Subjects: Studies typically involve healthy volunteers. For instance, one study included 8 subjects for a within-day design[3][4], while another involved 7 healthy subjects with a longer interval between scans[11].
- Radiotracer Administration: A bolus intravenous injection of **[11C]PHNO** is administered. A typical injected dose is around  $137 \pm 14$  MBq, with a specific radioactivity of approximately  $27 \pm 3$  MBq/nmol[11].
- PET Scan Acquisition: Dynamic brain scans are acquired for 90 to 120 minutes[7][11]. Shorter scan durations of 90 minutes have been shown to be sufficient for reliable estimation of BPND in D3-rich regions when using a whole-body PET system[7][11].
- Arterial Blood Sampling: While some studies include arterial blood sampling for full kinetic modeling using methods like the multilinear analysis MA1[3][4], non-invasive methods using a reference region are more common.
- Data Analysis: The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is frequently used to quantify the binding potential relative to non-displaceable tracer in the tissue (BPND)[3][11]. This method shows a strong correlation with results from more invasive two-tissue compartmental modeling[11].

## **[11C]raclopride Test-Retest Protocol**

- Subjects: Studies often use healthy volunteers. For example, one long-term reliability study involved seven healthy males[2], while another included 27 older adults[11].
- Radiotracer Administration: **[11C]raclopride** is administered, often as a single bolus injection.
- PET Scan Acquisition: Scan durations are typically around 55-60 minutes.
- Data Analysis: The Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region is a standard method for calculating BPND[2][3].

## **[11C]MNPA Test-Retest Protocol**

- Subjects: A study on the reproducibility of  $[11\text{C}]$ MNPA involved eleven healthy male volunteers[8][9][10].
- Radiotracer Administration: Intravenous injection of  $[11\text{C}]$ MNPA.
- PET Scan Acquisition: Dynamic PET scans are performed.
- Data Analysis: BPND is calculated, often in conjunction with a  $[11\text{C}]$ raclopride scan to determine the ratio of high-affinity D2 receptors to the total D2 receptor density[8][9][10].

## Discussion and Conclusions

The test-retest reliability of **[11C]PHNO** binding potential is generally good, particularly in D2-rich regions like the caudate and putamen, where variability is around 9%[2][3][4][5]. In D3-rich regions, the reliability can be more variable, with low variability in the pallidum (6%) but higher in the substantia nigra (19%) and hypothalamus (21%) in some studies[3][4][5]. However, recent research indicates that with modern whole-body PET systems and optimized scan durations (e.g., 90 minutes), the test-retest reliability in D3-rich areas like the ventral striatum and substantia nigra can be excellent, with variability as low as 3-7% and high ICC values (>0.88)[7].

In comparison, the antagonist  $[11\text{C}]$ raclopride demonstrates very high test-retest reliability in the striatum, with variability often below 5%[2][7]. This makes  $[11\text{C}]$ raclopride a robust choice for studies focused on striatal D2/3 receptor availability. However, its utility in extrastriatal regions with lower receptor densities is limited due to lower signal-to-noise, leading to poorer reliability in those areas[3].

The agonist  $[11\text{C}]$ MNPA also shows reasonable reliability in the striatum, with variability in the caudate at approximately 5%[8][9][10].

In summary:

- **[11C]PHNO** is a reliable radiotracer for quantifying D2/D3 receptor binding, especially with modern PET technology and optimized protocols. Its agonist nature and preference for D3 receptors make it uniquely suited for specific research questions.

- [11C]raclopride remains a gold standard for its high reliability in the striatum but is less suitable for extrastriatal regions.
- [11C]MNPA provides a reliable alternative for assessing high-affinity states of D2 receptors in the striatum.

The choice of radioligand should be guided by the specific research question, the brain regions of interest, and the available imaging technology. For studies focused on D3 receptors or the high-affinity state of D2 receptors, **[11C]PHNO** is a strong candidate with demonstrated reliability.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 2. Long-term test-retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parametric Imaging and Test-Retest Variability of <sup>11</sup>C-(+)-PHNO Binding to D<sub>2</sub>/D<sub>3</sub> Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest reproducibility of [11C]-(+)-propyl-hexahydro-naphtho-oxazin positron emission tomography using the bolus plus constant infusion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Test-retest reproducibility of dopamine D2/3 receptor binding in human brain measured by PET with [11C]MNPA and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High long-term test-retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Test-Retest Reliability of [11C]PHNO Binding Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236458#test-retest-reliability-of-11c-phno-binding-potential]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)